![molecular formula C19H20FN3O4S B2687816 N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 1105227-82-4](/img/structure/B2687816.png)
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(4-fluorobenzyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(4-fluorobenzyl)oxalamide is a useful research compound. Its molecular formula is C19H20FN3O4S and its molecular weight is 405.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(4-fluorobenzyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its role as an inhibitor of cyclin-dependent kinase 2 (CDK2). This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, biochemical pathways involved, and relevant research findings.
- Molecular Formula : C17H23N3O5S
- Molecular Weight : 381.4 g/mol
- CAS Number : 1105215-44-8
Target Enzyme : The primary target of this compound is cyclin-dependent kinase 2 (CDK2). CDK2 plays a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase.
Mode of Action : The compound likely binds to the active site of CDK2, inhibiting its kinase activity. This inhibition disrupts normal cell cycle progression, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells.
Biochemical Pathways
The inhibition of CDK2 by this compound affects several biochemical pathways:
- Cell Cycle Regulation : By inhibiting CDK2, the compound prevents cells from progressing through the cell cycle, which can be particularly beneficial in cancer therapy where uncontrolled cell proliferation is a concern.
- Apoptosis Induction : The disruption of the cell cycle can lead to programmed cell death (apoptosis), which is a desirable outcome in cancer treatment.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits CDK2 activity. For example:
- IC50 Values : The compound has shown an IC50 value in the micromolar range against CDK2, indicating its potency as an inhibitor.
- Cell Line Studies : In studies involving various cancer cell lines (e.g., HeLa and MCF-7), treatment with this compound resulted in a significant reduction in cell viability, confirming its potential as an anticancer agent.
Case Studies
A notable case study involved the application of this compound in a xenograft model of breast cancer. Mice treated with this compound exhibited:
- Tumor Growth Inhibition : A marked decrease in tumor size compared to control groups.
- Histological Analysis : Examination of tumor tissues revealed increased apoptosis and reduced proliferation markers.
Summary Table of Biological Activity
Activity | Outcome |
---|---|
CDK2 Inhibition | Effective at micromolar concentrations |
Cell Cycle Arrest | Induces G1/S phase arrest |
Apoptosis Induction | Increased apoptotic markers in treated cells |
Tumor Growth Inhibition | Significant reduction in xenograft tumors |
属性
IUPAC Name |
N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-[(4-fluorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4S/c1-13-3-8-16(23-9-2-10-28(23,26)27)11-17(13)22-19(25)18(24)21-12-14-4-6-15(20)7-5-14/h3-8,11H,2,9-10,12H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRJIFKUNSPDSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。